REACTION_CXSMILES
|
[Li].O=O.O1[CH2:8][CH2:7][CH2:6][CH2:5]1>>[CH3:5][C:6]1[CH:5]=[CH:6][C:7]2[C:8]3[CH:8]=[CH:7][C:6]([CH3:5])=[C:7]4[C:8]=3[C:7]([C:8]3[C:8]=2[C:7]=1[C:6]([CH3:5])=[CH:7][CH:8]=3)=[CH:6][CH:5]=[C:6]4[CH3:5] |^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
solid
|
Quantity
|
3 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4,4',5,5'-tetramethyl 1,1'-dinaphthalene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1,1'-dinaphthalene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
170 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The synthesis is then continued in accordance with the general reaction scheme
|
Type
|
CUSTOM
|
Details
|
the chemical reaction
|
Type
|
CUSTOM
|
Details
|
after the first three hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
of heating
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
The excess lithium is removed
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC=2C=3C=CC(=C4C(=CC=C(C5=CC=C(C1C52)C)C43)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |